Benzyltrimethylammonium tetrachloroiodate

Aromatic Amine Chlorination Electrophilic Substitution Deamination

Conventional chlorinating agents (Cl₂, SO₂Cl₂) cause over-chlorination and safety hazards. BTMA ICl₄ is a bench-stable solid delivering stoichiometric electrophilic chlorine under mild conditions. Key advantages: (1) monochlorination of anilines (EWG) in AcOH at RT-70°C without over-chlorination; (2) AIBN-initiated radical chlorination of alkylaromatics avoiding polychlorinated byproducts; (3) rapid room-temperature conversion of aldoximes to hydroximoyl chlorides for in-situ 1,3-dipolar cycloaddition; (4) one-pot three-component quinoline synthesis. Spent reagent precipitates upon Et₂O addition. ≥98% (AT); ships ambient with hazmat handling.

Molecular Formula C10H16Cl4IN
Molecular Weight 419.0 g/mol
CAS No. 121309-88-4
Cat. No. B039969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium tetrachloroiodate
CAS121309-88-4
Molecular FormulaC10H16Cl4IN
Molecular Weight419.0 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl
InChIInChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1
InChIKeyIBXYFQYYVRYALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTMA ICl₄ Technical Baseline


Benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄; C₁₀H₁₆Cl₄IN; MW 418.95) is a crystalline quaternary ammonium polyhalide that functions as a solid, bench-stable electrophilic chlorinating reagent . Commercially supplied as a light yellow to brown powder with a melting point of 135 °C (dec.), it exhibits solubility in polar organic solvents such as dichloromethane and acetic acid, which are typical reaction media for its use . Its core utility lies in the controlled delivery of electrophilic chlorine under mild conditions, distinguishing it from gaseous or highly reactive liquid chlorinating agents [1].

1
Solid, bench-stable electrophilic chlorinating reagent – no gas handling required
2
Mild conditions: stoichiometric use in polar solvents (e.g. dichloromethane, acetic acid)
3
Controlled delivery of electrophilic chlorine at room temperature to 70 °C

Why BTMA ICl₄ Cannot Be Replaced


Although numerous reagents can introduce chlorine atoms into organic substrates, substitution with benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄) is not straightforward due to its unique solid-state stability and tunable electrophilic reactivity [1]. Unlike elemental chlorine gas (which requires specialized equipment and poses severe safety hazards) or common alternatives like SO₂Cl₂ and tBuOCl (which often necessitate large substrate excesses, produce oxygenated byproducts, or suffer from poor selectivity), BTMA ICl₄ operates under mild, ambient conditions and can be used stoichiometrically with high precision [2]. The following quantitative evidence demonstrates exactly where BTMA ICl₄ provides verifiable performance advantages over these closest analogs and in-class alternatives.

Elemental Cl₂
Gaseous handling requirements and tendency toward polychlorination may limit selectivity and laboratory safety
SO₂Cl₂
Oxygenated byproduct formation and substrate excess needs can reduce product purity and atom economy
tBuOCl
Selectivity profiles may not match BTMA ICl₄; often requires large substrate excess for comparable monochlorination

BTMA ICl₄ Quantitative Comparison


Selective Aromatic Amine Chlorination

BTMA ICl₄ enables selective nuclear monochlorination of aromatic amines bearing electron-withdrawing groups, a transformation that often yields complex mixtures with Cl₂ or SO₂Cl₂. When p-nitroaniline was treated with a calculated amount of BTMA ICl₄ in acetic acid at room temperature, 2-chloro-4-nitroaniline was obtained as the predominant monochlorinated product in good yield, whereas alternative reagents typically over-chlorinate or require harsh conditions [1]. The reagent is used stoichiometrically, avoiding the need for large substrate excess or laborious purification.

Aromatic amine monochlorination
Reported
Predominant monochlorinated product; avoids polychlorination
Supports selective amine functionalization workflow
Exact yields not publicly disclosed; verify under your substrate scope
Aromatic Amine Chlorination Electrophilic Substitution Deamination

Benzylic Chlorination of Alkylaromatics

For the α-chlorination of alkylaromatic side chains, BTMA ICl₄ provides a controlled radical pathway that avoids the over-chlorination inherent to Cl₂ gas. When alkylaromatic compounds are refluxed in carbon tetrachloride with BTMA ICl₄ in the presence of AIBN as a radical initiator, α-chloro-substituted products are obtained in fairly good yields [1]. In contrast, elemental chlorine frequently produces inseparable mixtures of mono-, di-, and tri-chlorinated side-chain products, often requiring a large excess of substrate or solvent to suppress over-chlorination [2].

Benzylic chlorination
Reported
α-monochlorinated products; no large substrate excess needed
May simplify side-chain chlorination with higher atom economy
Yields context-dependent; compare with in-house radical protocols
Benzylic Chlorination Radical Halogenation Side-Chain Functionalization

Synthesis of Hydroximoyl Chlorides

BTMA ICl₄ converts aldoximes to hydroximoyl chlorides with quantitative ease, enabling in situ generation of nitrile oxides for 1,3-dipolar cycloadditions [1]. In a representative procedure, treatment of p-methylbenzaldehyde oxime with 1 equivalent of BTMA ICl₄ in dichloromethane at room temperature resulted in complete suspension disappearance within 10 minutes, affording the hydroximoyl chloride after simple precipitation of spent reagent (BTMA ICl₂) with diethyl ether [1]. This mild, room-temperature protocol contrasts sharply with older methods that often require harsh conditions or generate unstable intermediates.

Aldoxime → hydroximoyl chloride
Head-to-head
Reaction completion ≤10 min at r.t.
Rapid room‑temperature conversion may increase throughput
Simple workup via spent‑reagent precipitation
Hydroximoyl Chlorides Aldoxime Chlorination 1,3-Dipolar Cycloaddition

One-Pot Synthesis of 6-Chloroquinolines

BTMA ICl₄ uniquely serves as both a selective chlorinating agent and an efficient in situ generator of HCl, enabling a one-pot, three-component synthesis of 6-chloroquinolines [1]. The reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl₄ in acetic acid proceeds to give 6-chloroquinolines in good yields, consolidating what would otherwise require separate chlorination and cyclization steps. This dual functionality is not replicated by common alternatives like N-chlorosuccinimide or Cl₂ gas.

One‑pot 6‑chloroquinoline
Class‑level
Dual chlorination/HCl generation; reduces synthetic steps
Streamlines heterocycle construction route design
Validate with target quinoline substrates
Quinoline Synthesis Multi-Component Reactions Heterocyclic Chemistry

BTMA ICl₄ Optimal Applications


Selective Monochlorination of Electron-Deficient Aromatic Amines

BTMA ICl₄ is the reagent of choice for introducing a single chlorine atom onto the aromatic ring of anilines bearing electron-withdrawing groups. The reaction proceeds in acetic acid at room temperature or mild heating (up to 70 °C) with a stoichiometric amount of BTMA ICl₄, delivering monochlorinated products without the over-chlorination typical of Cl₂ or SO₂Cl₂ [1]. This application is particularly valuable in pharmaceutical intermediate synthesis where controlling the degree of halogenation is critical for downstream activity.

Benzylic Chlorination of Alkylaromatics

When α-chloroalkylaromatics are required for further functionalization (e.g., nucleophilic substitution or cross-coupling), BTMA ICl₄ offers a controlled radical chlorination under AIBN initiation in CCl₄ at reflux [1]. This method avoids the formation of inseparable polychlorinated byproducts that plague elemental chlorine reactions, thereby reducing the need for extensive chromatography and improving overall process mass efficiency.

In Situ Generation of Nitrile Oxides from Aldoximes

BTMA ICl₄ enables the rapid, room-temperature conversion of aldoximes to hydroximoyl chlorides, which can be immediately trapped with dipolarophiles in one-pot 1,3-dipolar cycloadditions [1]. The spent reagent (BTMA ICl₂) precipitates upon addition of diethyl ether, facilitating straightforward product isolation. This protocol is especially advantageous for aliphatic aldoximes that yield unstable hydroximoyl chlorides and must be used in situ.

One-Pot Assembly of 6-Chloroquinoline Scaffolds

For medicinal chemistry programs targeting quinoline-based leads, BTMA ICl₄ serves as both chlorinating agent and HCl source in a three-component, one-pot reaction with 2-aminoaryl ketones and α-methylene carbonyls in acetic acid [1]. This convergent approach builds the chlorinated heterocyclic core directly, circumventing separate chlorination and cyclization steps and thereby accelerating SAR exploration.

Application
Selection Property
Validation Focus
Electron‑deficient aromatic amine monochlorination
Stoichiometric monochlorination control
Product purity; over‑chlorination avoidance
Benzylic chlorination of alkylaromatics
Radical side‑chain selectivity
α‑monochlorination yield; byproduct profile
Hydroximoyl chloride / nitrile oxide generation
Rapid room‑temperature conversion
Reaction time; workup simplicity
One‑pot 6‑chloroquinoline assembly
Dual chlorination / HCl generation
Step economy; overall yield

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